molecular formula C20H23NO4 B050302 Litseglutine B CAS No. 25368-01-8

Litseglutine B

Cat. No. B050302
CAS RN: 25368-01-8
M. Wt: 341.4 g/mol
InChI Key: MMPSCNRRQGVBGG-ZDUSSCGKSA-N
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Description

The synthesis and analysis of complex natural products often involve biomimetic sequences, structural reassignment, and innovative synthetic methodologies to elucidate their molecular structures, chemical reactions, and properties. For instance, the biomimetic total synthesis of litseaverticillols showcases the intricate nature of synthesizing natural compounds with unique structural features (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Synthesis Analysis

Synthesis of complex molecules often utilizes biomimetic strategies, demonstrating the efficiency of nature-inspired pathways. For example, the total synthesis of litseaverticillols involved a [4 + 2]-initiated reaction cascade and an ene reaction with singlet oxygen as key steps (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Molecular Structure Analysis

The structural elucidation and reassignment of natural products are crucial steps in understanding their biological functions and synthesizing them efficiently. This process often involves reevaluating previously determined structures and confirming them through synthetic achievement (Vassilikogiannakis, Margaros, & Montagnon, 2004).

Scientific Research Applications

  • Discovery and Structural Analysis :

    • A study titled "Two New Aporphine Alkaloids from Litsea glutinosa" reported the isolation of two new aporphine alkaloids, namely litseglutine A and B, from the BuOH extract of the leaves and twigs of Litsea glutinosa. The structure of litseglutine B has been elucidated based on spectra analysis as 1,10,11-trimethoxyaporphin-2-ol. Such chemical analysis is crucial for understanding the chemical composition and potential applications of the compound in scientific research (Yang et al., 2005).
  • Chemical Constituents of Related Species :

    • In another study focusing on "Chemical constituents of Litsea lancifolia", litseglutine A was also isolated and identified along with other compounds. While this study does not directly discuss Litseglutine B, it contributes to the broader understanding of the chemical profiles of Litsea species and the potential for various compounds, including Litseglutine B, to be used in scientific research (Li, 2008).
  • Potential Biomedical Applications :

    • Although not directly referencing Litseglutine B, studies on similar compounds like β-glucosidases and other alkaloids suggest potential applications in areas such as biofuel production, biomedical research, and pharmaceutical development. For instance, genetic modification has been used to enhance β-glucosidase production for biofuel applications, indicating a potential route for the application of related compounds like Litseglutine B (Singhania et al., 2017).

properties

IUPAC Name

(6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPSCNRRQGVBGG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Litseglutine B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JH Yang, L Li, YS Wang, JF Zhao… - Helvetica Chimica …, 2005 - Wiley Online Library
… 1) which was named litseglutine B. Litseglutin B(2) is substituted at C(11), which is rare … Litseglutine B (à1,10,11-Trimethoxyaporphin-2-ol à 5,6,6a,7-Tetrahydro-1,10,11-trimethoxy-6-…
Number of citations: 41 onlinelibrary.wiley.com
M Pena-Hidalgo, LC Furtado, LV Costa-Lotufo… - Revista Brasileira de …, 2021 - Springer
… Litseglutine B (6) has already been described in Miliusa cuneata Craib., Annonaceae (… the first report of tetrahydropalmatrubine (5) and litseglutine B (6) in Annona genus. Stephalagine (…
Number of citations: 3 link.springer.com
S Jamaddar, A Raposo, C Sarkar, UK Roy, IM Araújo… - Pharmaceuticals, 2022 - mdpi.com
Litsea glutinosa (Lour.) CB Robinson, belonging to the family Lauraceae, is a multipurpose and fast-growing evergreen or deciduous tree that has been traditionally used for numerous …
Number of citations: 7 www.mdpi.com
MMRS Teles, AAV Pinheiro, CDS Dias… - The Alkaloids: Chemistry …, 2019 - Elsevier
This chapter presents an overview of the chemistry and pharmacology of the alkaloids found in species of the Lauraceae family. The occurrence of alkaloids from Lauraceae species as …
Number of citations: 12 www.sciencedirect.com
M Kamle, DK Mahato, KE Lee, VK Bajpai, PR Gajurel… - Plants, 2019 - mdpi.com
The genus Litsea is predominant in tropical and subtropical regions of India, China, Taiwan, and Japan. The plant possesses medicinal properties and has been traditionally used for …
Number of citations: 64 www.mdpi.com
N Agrawal, AS Choudhary, MC Sharma… - Chemistry & …, 2011 - academia.edu
2.6 Monoterpenes 2.7 Triterpenoids 2.8 Sesquiterpenes 2.9 Fatty Acids 2.10 Lignans 2.11 Others 3. Biological Activities 3.1 Insecticidal Activity 3.2 Antifungal Activity 3.3 Anti-…
Number of citations: 76 www.academia.edu
YS Wang, ZQ Wen, BT Li, HB Zhang… - Journal of …, 2016 - Elsevier
Highlights • Litsea comprises a wide range of therapeutically and industrially promising and valuable plants. • An update on ethnobotany, phythochemistry, pharmacology and …
Number of citations: 89 www.sciencedirect.com
H Shin, MK Markey - 2005
Number of citations: 0
吴悠楠, 张彩云, 陈永康, 李友宾, 张小坡 - 中草药, 2017 - tiprpress.com
… 年,Yang等 [7] 从潺槁树叶的乙醇提取物的正丁醇萃取物中分离得到2个新的阿朴啡类生物碱litseglutine A(19),litseglutine B(20).生物碱类成分结构见图2. …
Number of citations: 4 www.tiprpress.com
EMP Hidalgo - 2017 - teses.usp.br
… Among them, xylopine, stephalagine, litseglutine B and an unpublished compound (crassiflorine) … Litseglutine B was identified in the species for the first time. Concluding, our results …
Number of citations: 3 www.teses.usp.br

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